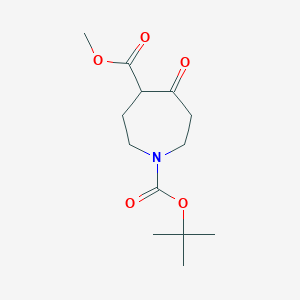

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate often involves multistep synthetic routes that require precise control over reaction conditions to achieve high yields and selectivity. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structurally related compound, was achieved through intramolecular cyclization demonstrating the synthetic utility of such processes in a multikilogram scale (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). These methodologies often employ cyclic amino acid esters and advanced techniques like intramolecular lactonization, highlighting the complexity and innovation in synthetic organic chemistry.

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical for understanding their reactivity and potential applications. The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing in a 1:1 ratio of two diastereomers within the crystal (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). Such detailed structural analyses are pivotal in guiding the synthesis and application of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate and its analogs demonstrate a wide range of reactivities and transformations. For example, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolutions showcases the compound's versatility in synthesis (Davies, Díez, El Hammouni, Garner, Garrido, Long, Morrison, Smith, Sweet, & Withey, 2003). These reactions are essential for the development of new synthetic methods and the creation of novel compounds with potential biological activities.

科学的研究の応用

Chiral Auxiliary Applications

The synthesis and applications of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate the utility of such compounds in enantioselective synthesis. These chiral auxiliaries are used to control the stereochemistry of reactions, enabling the preparation of enantiomerically pure compounds. This is crucial for synthesizing compounds with specific desired biological activities (Studer, Hintermann, & Seebach, 1995).

Synthesis of Bioactive Compounds

Compounds like tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate are key intermediates in the synthesis of cryptophycins, which are potent antitumor agents. The efficient synthesis protocols for such intermediates are vital for the development of new anticancer drugs, showcasing the importance of tert-butyl and related compounds in medicinal chemistry (Eggen et al., 2000).

Development of Rho–Kinase Inhibitors

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, highlights the role of tert-butyl derivatives in synthesizing molecules with significant therapeutic potential. These inhibitors have applications in treating various cardiovascular diseases, indicating the importance of these compounds in drug development (Gomi et al., 2012).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butyl containing compounds in producing chiral amines. These amines are crucial building blocks in organic synthesis and drug development, showcasing the broad applicability of tert-butyl derivatives in chemistry (Ellman, Owens, & Tang, 2002).

Catalysis and Organic Synthesis

tert-Butyl derivatives are also essential in catalysis and organic synthesis. For example, tert-butyl perbenzoate has been used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, enabling the mild coupling of acetanilides and butyl acrylate. This highlights the role of tert-butyl derivatives in facilitating organic transformations under more accessible conditions (Liu & Hii, 2011).

特性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCAKOWVBJGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)